O-Acetyl Lacosamide

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

O-Acetyl Lacosamide is a certified Lacosamide EP Impurity B (R-isomer) reference standard, essential for ICH-compliant analytical quality control. Unlike generic materials, this compound is supplied with multi-technique characterization (HPLC, MS, NMR) and batch-specific certification, ensuring regulatory acceptance for method development, system suitability (RRT ~1.2), and routine batch release testing where the EP/USP limit is ≤0.15%. Procure this rigorously tested standard to guarantee accurate peak assignment and avoid costly method failures during regulatory review.

Molecular Formula C14H18N2O4
Molecular Weight 278.31
CAS No. 1318777-54-6
Cat. No. B602325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetyl Lacosamide
CAS1318777-54-6
Synonyms(2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide;  O-Acetyl Lacosamide
Molecular FormulaC14H18N2O4
Molecular Weight278.31
Structural Identifiers
SMILESCC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





O-Acetyl Lacosamide (CAS 1318777-54-6): Core Identity and Procurement Context for Impurity Standards


O-Acetyl Lacosamide (CAS 1318777-54-6) is chemically defined as (2R)-2-(acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide [1]. It is a chiral, O-acetylated derivative of the antiepileptic drug lacosamide and is officially designated as Lacosamide EP Impurity B (R-isomer) [2]. As a specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for lacosamide, its primary utility lies in analytical quality control, serving as a reference standard for method development, validation, and routine batch testing [3]. The compound is supplied as a high-purity reference material, not as an active pharmaceutical ingredient, and its procurement is driven by regulatory requirements for impurity profiling in lacosamide drug substance and finished product testing [4].

O-Acetyl Lacosamide: Why Generic Impurity Substitution Introduces Analytical and Regulatory Risk


Generic or in-house impurity standards often lack the rigorous, multi-technique characterization and batch-specific certification required for regulatory acceptance. For O-Acetyl Lacosamide, a key lacosamide-related substance, the use of non-validated reference materials can lead to misidentification, inaccurate quantification, and subsequent method failure during regulatory review [1]. The compound's specific chromatographic behavior, characterized by a relative retention time of approximately 1.2 with respect to lacosamide under EP-defined conditions, is a critical parameter for method development and system suitability [2]. Substituting with an uncharacterized material introduces uncertainty in peak assignment and resolution, potentially masking co-eluting impurities or causing false out-of-specification results. Furthermore, ICH Q3A/Q3B guidelines mandate the use of well-characterized reference standards for impurity testing, making certified O-Acetyl Lacosamide an essential procurement item for any laboratory conducting lacosamide release or stability studies .

O-Acetyl Lacosamide: Quantifiable Differentiation Evidence for Analytical Procurement


Certified Purity: HPLC ≥95% vs. Unspecified Generic Impurity Standards

Reputable suppliers of O-Acetyl Lacosamide (CAS 1318777-54-6) certify a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This is in contrast to generic or in-house impurity standards, where purity is often unspecified or may be lower. The certified purity ensures accurate quantitation and minimizes the risk of introducing unknown contaminants into the analytical system, which is crucial for method validation and regulatory compliance .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Chromatographic Specificity: Relative Retention Time (RRT) 1.2 vs. Lacosamide

Under the EP/BP liquid chromatography conditions for lacosamide related substances, O-Acetyl Lacosamide (Impurity B) exhibits a relative retention time (RRT) of approximately 1.2 with reference to the lacosamide peak (retention time ~12 min) [1]. This specific RRT value is critical for accurate peak identification during method development and for establishing system suitability criteria. In contrast, other lacosamide impurities have distinct RRT values (e.g., Impurity G RRT ~0.9, Impurity C RRT ~1.3), making this a key differentiator for this specific impurity [2].

Chromatography Method Development Pharmacopoeial Compliance

Regulatory Traceability: Full Characterization Compliant with EP/USP vs. Uncertified Standards

O-Acetyl Lacosamide is supplied as a fully characterized reference standard with traceability to USP or EP pharmacopoeial standards, as confirmed by suppliers [1]. This includes comprehensive analytical data (NMR, MS, IR, UV, HPLC) provided with a Certificate of Analysis (CoA). In contrast, generic or in-house standards may lack such rigorous characterization and documentation. This documentation is mandatory for Abbreviated New Drug Applications (ANDAs) and commercial production quality control .

Regulatory Compliance ANDAs GMP

Defined Physical Property: Melting Point 146-148°C vs. Unspecified Standards

O-Acetyl Lacosamide has a reported melting point range of 146-148°C . This defined physical constant serves as a rapid identity confirmation test. In contrast, many generic impurity standards are provided without a certified melting point or with a broad, ill-defined range, which can hinder unambiguous identification and purity assessment .

Physical Characterization Identity Confirmation Quality Control

Validated Stability: Ambient Shipping with ≥2 Year Shelf Life vs. Unstable Impurities

Suppliers confirm that O-Acetyl Lacosamide is stable at room temperature for shipping and has a defined shelf life of at least 2 years when stored as recommended (e.g., -20°C, dry, protected from light) . This contrasts with some labile impurities that require strict cold chain shipping and have short expiry dates, complicating procurement logistics and increasing the risk of material degradation before use .

Stability Logistics Reference Material Management

O-Acetyl Lacosamide: Optimal Procurement Scenarios for Analytical and Regulatory Workflows


Method Development and Validation for Lacosamide Impurity Profiling

When developing or validating a stability-indicating HPLC method for lacosamide, O-Acetyl Lacosamide is essential as a key impurity marker. Its defined relative retention time (RRT 1.2) and resolution requirements (minimum 4.5 from lacosamide peak) are critical for establishing system suitability and ensuring method specificity [1]. Using a certified standard of this impurity guarantees accurate peak identification and quantification, as required by ICH Q2(R1) guidelines.

Quality Control Release Testing of Lacosamide API and Drug Product

For routine batch release testing of lacosamide active pharmaceutical ingredient (API) or finished dosage forms, O-Acetyl Lacosamide serves as the reference standard for Impurity B. The EP and USP monographs mandate the quantification of this impurity with a limit of not more than 0.15% [2]. A high-purity, well-characterized standard (≥95% by HPLC) is required to accurately calculate impurity content and ensure batch compliance with regulatory specifications .

Forced Degradation (Stress) Studies to Identify Potential Degradants

In forced degradation studies conducted to understand the stability profile of lacosamide, O-Acetyl Lacosamide is used as a reference standard to confirm the identity of any O-acetylated degradant formed under stress conditions (e.g., acidic, basic, oxidative, thermal). LC-MS/MS analysis, coupled with a certified reference standard, allows for unambiguous identification of this specific impurity, which is crucial for establishing degradation pathways and shelf-life specifications [3].

Preparation of System Suitability Mixtures for Chromatographic Analysis

To ensure chromatographic system performance before and during analytical runs, O-Acetyl Lacosamide is included in system suitability mixtures alongside lacosamide and other related impurities (e.g., Impurities A, C, G). The resolution between lacosamide and Impurity B must meet a minimum criterion of 4.5 as per EP/BP requirements [1]. A certified standard of known purity and RRT is indispensable for preparing these critical test solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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